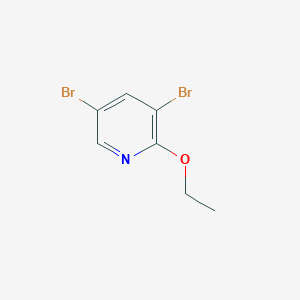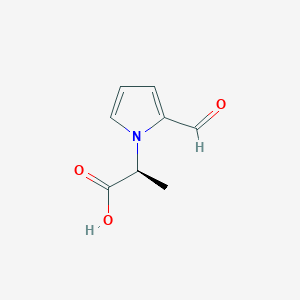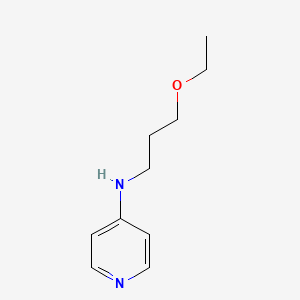
3,5-Dibromo-2-ethoxypyridine
Übersicht
Beschreibung
3,5-Dibromo-2-ethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO . It is used in various chemical reactions and has been utilized in the preparation of 3-acetylamino-5-ethoxypyridine .
Synthesis Analysis
The synthesis of 3,5-Dibromo-2-ethoxypyridine involves the conversion of 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine . This substance then interacts with ammonia and is acetylated with acetic anhydride to form 3-acetylamino-5-ethoxypyridine .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2-ethoxypyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis
3,5-Dibromo-2-ethoxypyridine undergoes various chemical reactions. For instance, it undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .Physical And Chemical Properties Analysis
3,5-Dibromo-2-ethoxypyridine is a liquid at room temperature . It has a molecular weight of 280.95 . It is soluble in chloroform and methanol but insoluble in water .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Neurology
- Cerebral Vasospasm Prevention: A study explored the effectiveness of endothelin (ET) A/B receptor antagonist and ET A receptor antagonist in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm, suggesting the potential therapeutic role of these compounds in neurovascular conditions (Zuccarello et al., 1996).
- Cerebral Blood Perfusion: Research on rats indicated that certain pyridine derivatives increase cerebral blood flow in carotid arteries, both in normal conditions and under global transient ischemia, highlighting their potential in managing cerebral blood flow-related pathologies (Gan'shina et al., 2011).
Antidiabetic and Antihyperglycemic Effects
- Anti-Diabetic Effects of Synthetic Analogs: A synthetic analogue of a bromophenol compound exhibited significant antihyperglycemic activity in a diabetic mouse model, suggesting potential applications in diabetes treatment (Shi et al., 2013).
Antioxidant and Antiradical Activities
- Antiradical Activities: The study of β-hydroxy(ethoxy) derivatives of nitrous heterocycles revealed notable antiradical and NO-inhibiting activities, indicating their potential as antioxidant preparations (Smirnov et al., 2011).
Retinoprotective Properties
- Retinoprotective Effects: Pyridine derivatives have shown promising retinoprotective effects in a rat model of retinal ischemia–reperfusion, pointing to their potential application in ophthalmology (Peresypkina et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dibromo-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHLTABSSSGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652057 | |
| Record name | 3,5-Dibromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-ethoxypyridine | |
CAS RN |
856852-69-2 | |
| Record name | 3,5-Dibromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)

![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)

![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)



![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)

![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)
